N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide
Overview
Description
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide: is a complex organic compound that features a combination of bromothiophene, thiazole, and fluorobenzenesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide typically involves multiple steps:
Formation of the Bromothiophene Intermediate: The initial step involves the bromination of thiophene to form 5-bromothiophene. This can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.
Thiazole Ring Formation: The bromothiophene intermediate is then reacted with thioamide and a suitable base to form the thiazole ring.
Sulfonylation: The thiazole derivative is then subjected to sulfonylation using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Amidation: Finally, the sulfonylated thiazole is reacted with 3-aminopropanoic acid or its derivatives to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and thiophene rings.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in the presence of a base.
Major Products
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and sulfides.
Substitution: Products vary depending on the nucleophile used, such as substituted thiophenes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of thiazole and thiophene derivatives with biological targets. It may also serve as a lead compound for the development of new drugs.
Medicine
In medicinal chemistry, N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide involves its interaction with specific molecular targets. The thiazole and thiophene rings can interact with enzymes and receptors, potentially inhibiting their activity. The sulfonyl group can also form strong interactions with biological molecules, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-chlorobenzenesulfonyl)propanamide
- N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide
- N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrobenzenesulfonyl)propanamide
Uniqueness
What sets N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide apart is the presence of the fluorobenzenesulfonyl group. Fluorine atoms can significantly alter the compound’s electronic properties, enhancing its reactivity and binding affinity in biological systems. This makes it a unique candidate for further research and development.
Properties
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrFN2O3S3/c17-14-6-5-13(25-14)12-9-24-16(19-12)20-15(21)7-8-26(22,23)11-3-1-10(18)2-4-11/h1-6,9H,7-8H2,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHROJWOVZACGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrFN2O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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